molecular formula C13H11N3 B1503879 1-benzyl-1H-pyrazolo[4,3-c]pyridine CAS No. 41373-11-9

1-benzyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1503879
CAS No.: 41373-11-9
M. Wt: 209.25 g/mol
InChI Key: QRFMDVKQNODXRU-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[4,3-c]pyridine ( 41373-11-9) is a nitrogen-containing fused bicyclic heterocyclic compound of interest in medicinal and synthetic chemistry. With a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol, this compound belongs to the pyrazolopyridine family, scaffolds known for their structural resemblance to purine bases, making them valuable precursors in the development of biologically active molecules . While the specific biological profile of this analog is not fully elaborated in the literature, related pyrazolo[4,3-c]pyridine structures, such as the 4-oxo derivative (CAS 41372-93-4), are actively investigated, suggesting the core structure's utility as a versatile synthetic intermediate . Researchers utilize this chemotype in the exploration of novel kinase inhibitors and other therapeutic targets . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

41373-11-9

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

1-benzylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C13H11N3/c1-2-4-11(5-3-1)10-16-13-6-7-14-8-12(13)9-15-16/h1-9H,10H2

InChI Key

QRFMDVKQNODXRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C=N2

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Isomeric Pyrazolopyridines

Pyrazolopyridines comprise five isomers (Fig. 2), differing in ring fusion positions. Key distinctions include:

Isomer Structural Features Biological Activities References
Pyrazolo[4,3-c]pyridine (1-benzyl derivative) Benzyl substituent at N1; fused at C4-C3 Antiproliferative (PARP-1 inhibition), antitubercular (MTB PS inhibition)
Pyrazolo[3,4-b]pyridine Fused at C3-C4; often substituted at C3/C5 Anticancer (e.g., 1-benzyl-4-hydroxy derivatives), fluorescence applications
Pyrazolo[4,3-b]pyridine Fused at C4-C3 (distinct substitution sites) Limited reported bioactivity; primarily synthetic intermediates
Pyrazolo[1,5-a]pyridine Fused at C1-C5 CNS drug candidates (e.g., inverse agonism at cannabinoid receptors)

Key Insight: The [4,3-c] isomer’s benzyl group and substitution pattern enhance its antiproliferative and antimicrobial effects compared to other isomers, which often require additional functional groups (e.g., phenol or nitro groups) for activity .

Fused Heterocyclic Analogs

Fusion with additional rings modulates physicochemical and biological properties:

Compound Class Structure Key Features Bioactivity Comparison References
Pyrazolo[4,3-c]pyridines Benzyl-substituted core High lipophilicity; targets PARP-1 and MTB PS GI₅₀ = 1–10 μM (antiproliferative)
Furo[4,3-c]pyrazolopyridines Fused furan ring Improved solubility via oxygen heteroatom; ultrasound-assisted synthesis Moderate antimicrobial activity
Thieno[4,3-c]pyrazolopyridines Fused thiophene ring Enhanced π-stacking potential; redox-active Limited data; explored as kinase inhibitors
Pyrano[4,3-c]pyrazoles Fused pyrone ring Polar carbonyl group; weak anticancer and antimicrobial activity GI₅₀ > 50 μM (NCI screening)

Key Insight : Benzyl-substituted [4,3-c]pyridines outperform fused analogs in potency, likely due to optimized steric and electronic interactions with biological targets .

Substituent Effects on Bioactivity

Substituents at C4, C6, and C7 critically influence efficacy:

Derivative Substituents Activity Profile References
1-Benzyl-7-iodo-2,6-diphenyl Iodo (C7), phenyl (C2, C6) Antiproliferative (GI₅₀ = 2.1 μM); induces apoptosis via caspase-9 activation
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl Nitrophenyl (C5), benzoyl (N1) Antitubercular (MIC = 26.7 μM); non-cytotoxic at 50 μM
1-Methyl-3-amine hydrochloride Methyl (N1), amine (C3) Building block for CNS drugs; improves blood-brain barrier penetration

Key Insight: Electrophilic groups (e.g., iodine at C7) enhance cross-coupling reactivity and target engagement, while polar groups (e.g., phenol) improve solubility and reduce cytotoxicity .

Preparation Methods

Cyclization of Precursors Containing Pyridine and Pyrazole Units

A common approach involves the condensation of substituted pyridine derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring fused to the pyridine. For example, the reaction of pyridine-based amino acids with hydrazine derivatives under controlled temperature yields pyrazolo-fused pyridine intermediates.

  • Example: In a patent (CN105777743A), a method describes adding pyridine and a precursor compound in an ice bath, followed by methylchloroformate addition to form pyrazolo intermediates with high yield (up to 95.7%) under mild conditions.

N-Benzylation of Pyrazolo[4,3-c]pyridine Core

The introduction of the benzyl group at the nitrogen atom (N1 position) is typically achieved via N-alkylation reactions:

  • Reaction of the pyrazolo[4,3-c]pyridine core with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvents like DMF or acetonitrile are commonly used to facilitate the reaction.
  • The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

This step is crucial to obtain 1-benzyl-1H-pyrazolo[4,3-c]pyridine specifically.

A summary table of typical reaction conditions and yields from related pyrazolo-pyridine syntheses is provided below:

Step Reaction Conditions Reagents Temperature Time Yield (%) Notes
Cyclization to pyrazolo intermediate Pyridine, methylchloroformate Ice bath to RT 1-3 hours 77.7 - 95.7 Mild conditions, easy purification
N-Benzylation Benzyl halide, base (K2CO3) DMF or MeCN RT to 60°C 4-12 hours 70-85 Typical alkylation step
Alternative amine substitution Primary amines, hydrazine derivatives Pyridine or toluene Reflux Several hours 60-90 Functional group diversity

Advantages of Current Preparation Methods

  • Mild Reaction Conditions: Most steps occur at or near room temperature, reducing decomposition risks.
  • High Yields: Reported yields for intermediate formation and N-alkylation are generally high (above 75%).
  • Simple Purification: Many products precipitate as solids, facilitating isolation by filtration and recrystallization.
  • Scalability: Methods are suitable for industrial scale due to inexpensive reagents and straightforward procedures.

Summary and Research Findings

  • The preparation of this compound primarily involves the formation of the pyrazolo[4,3-c]pyridine core via cyclization of pyridine derivatives with hydrazine or related reagents.
  • Subsequent N-benzylation is achieved by alkylation with benzyl halides under basic conditions.
  • The methods are characterized by mild conditions, good yields, and operational simplicity.
  • Related pyrazolo-fused heterocycles have been synthesized using similar strategies, providing a foundation for optimizing the synthesis of this compound.
  • These compounds have been studied for biological activities, indicating the importance of efficient synthetic routes.

This overview consolidates diverse research findings and patent literature to present a professional and authoritative guide to the preparation of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-benzyl-1H-pyrazolo[4,3-c]pyridine, and how do they differ in efficiency?

  • Methodological Answer : Two main strategies are employed:

  • Pyrazole annelation : Building the pyrazole ring onto a preformed pyridine derivative. This method is advantageous for introducing substituents at specific positions .
  • Pyridine-ring formation : Using pyrazole precursors (e.g., 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes) with alkynes via Sonogashira coupling, followed by tert-butylamine-mediated cyclization. This approach allows modular substitution patterns .
  • Efficiency varies based on reaction conditions: Annelation requires precise temperature control, while pyridine-ring formation offers scalability but demands rigorous purification .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound derivatives?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., benzyl group attachment) .
  • HPLC : Quantify purity (>95% typically required for biological assays) using reverse-phase columns with UV detection at 254 nm .
  • Mass spectrometry (HRMS) : Validate molecular weight and detect side products (e.g., incomplete benzylation) .

Q. What basic biological screening models are used to assess antimicrobial activity in pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer :

  • Disc diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with zones of inhibition compared to standard antibiotics like ampicillin .
  • MIC determination : Broth microdilution assays quantify minimal inhibitory concentrations (MICs) for antifungal activity (e.g., against Candida albicans) .

Advanced Research Questions

Q. How do structural modifications to the pyrazolo[4,3-c]pyridine core influence selectivity for kinase targets like EGFR vs. ERK?

  • Methodological Answer :

  • Substituent positioning : The benzyl group at N1 enhances EGFR binding by occupying hydrophobic pockets, while 3-carboximidamide derivatives (e.g., 1-(2-fluorobenzyl) analogs) show ERK selectivity via hydrogen-bond interactions in the ATP-binding site .
  • SAR Table :
Substituent PositionTarget Affinity (IC₅₀)Key Interaction
N1-BenzylEGFR: 12 nMHydrophobic
C3-CarboximidamideERK: 8 nMH-bond with Glu73

Q. What experimental strategies resolve contradictions in anticancer activity data across cell lines (e.g., K562 vs. MCF-7)?

  • Methodological Answer :

  • Cell line profiling : Use RNA sequencing to identify differential expression of target proteins (e.g., tubulin in K562 vs. HER2 in MCF-7) .
  • Apoptosis assays : Compare caspase-3 activation and mitochondrial membrane depolarization to distinguish mechanism-driven vs. off-target effects .
  • Metabolic stability : Evaluate hepatic microsome stability to rule out pharmacokinetic variability .

Q. How can molecular modeling optimize the binding affinity of this compound derivatives for dual PI3K/mTOR inhibition?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite to simulate interactions with PI3K (PDB: 4LZP) and mTOR (PDB: 4JSV). Focus on hinge-region hydrogen bonds (e.g., Val882 in mTOR) .
  • Free energy perturbation (FEP) : Predict affinity changes for substituents at C6 (e.g., trifluoromethyl groups improve hydrophobic contacts) .

Q. What synthetic challenges arise in scaling up pyrazolo[4,3-c]pyridine derivatives, and how are they mitigated?

  • Methodological Answer :

  • Challenges :
  • Low yields in cyclization steps due to steric hindrance from benzyl groups .
  • Purification difficulties with polar intermediates (e.g., formamide byproducts) .
  • Solutions :
  • Use flow chemistry for high-pressure cyclization to improve reaction homogeneity .
  • Employ preparative SFC (supercritical fluid chromatography) for enantiomeric separation of chiral intermediates .

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